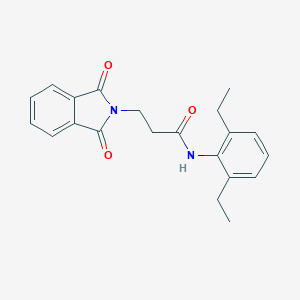
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate, commonly known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
BCTC acts as a competitive antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in pain perception, inflammation, and thermoregulation. BCTC binds to the TRPV1 channel and prevents its activation by agonists, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. BCTC has also been studied for its potential anti-cancer effects, as TRPV1 is overexpressed in various cancer cells. BCTC has been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BCTC is readily available for research purposes and has been extensively studied for its potential applications in various fields. However, BCTC has some limitations in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on BCTC. One potential direction is to investigate the potential anti-cancer effects of BCTC in various cancer types. Another direction is to study the potential neuroprotective effects of BCTC in animal models of neurological disorders. Additionally, there is a need to optimize the synthesis method of BCTC to improve its yield and purity. Finally, there is a need to investigate the potential side effects of BCTC at high doses to ensure its safety for human use.
Conclusion:
In conclusion, BCTC is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCTC acts as a competitive antagonist of TRPV1, which is involved in pain perception, inflammation, and thermoregulation. BCTC has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. Additionally, BCTC has been studied for its potential anti-cancer effects and neuroprotective effects in neurological disorders. There are several future directions for research on BCTC, including investigating its potential anti-cancer effects, neuroprotective effects, and optimizing its synthesis method.
Méthodes De Synthèse
BCTC can be synthesized using a simple two-step process. The first step involves the synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl chloride, which is then reacted with 2-(2-phenylethyl)benzoic acid in the presence of a base to obtain BCTC. This method has been optimized for high yield and purity, making BCTC readily available for research purposes.
Applications De Recherche Scientifique
BCTC has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neurological disorders. BCTC is a potent antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and inflammation. BCTC has been shown to alleviate pain in animal models of neuropathic pain and inflammatory pain. Additionally, BCTC has been studied for its potential anti-cancer effects, as TRPV1 is overexpressed in various cancer cells. BCTC has also been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C34H30O5 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 2-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C34H30O5/c1-34(2,3)25-15-17-26(18-16-25)38-31-22-37-30-21-27(19-20-29(30)32(31)35)39-33(36)28-12-8-7-11-24(28)14-13-23-9-5-4-6-10-23/h4-12,15-22H,13-14H2,1-3H3 |
Clé InChI |
FWTQNNPJVWGREZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4CCC5=CC=CC=C5 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)




![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)

